
Egfr-IN-92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-92 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). By targeting the epidermal growth factor receptor, this compound helps to inhibit the proliferation of cancer cells, making it a valuable tool in oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-92 involves multiple steps, starting with the preparation of key intermediates. One common route includes the alkylation of a quinazoline derivative with a suitable halide, followed by further functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). The use of automated systems ensures consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-92 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Egfr-IN-92 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and proliferation.
Medicine: Primarily used in the development of cancer therapies, particularly for NSCLC.
Industry: Employed in the production of targeted cancer therapies and as a reference standard in quality control
Mécanisme D'action
Egfr-IN-92 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the suppression of cancer cell growth and induces apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that is effective against certain resistant mutations
Uniqueness of Egfr-IN-92
This compound is unique due to its high specificity and potency against the epidermal growth factor receptor. It has shown effectiveness in cases where other inhibitors may fail, particularly in resistant cancer cell lines. Its unique binding affinity and molecular structure contribute to its superior efficacy in inhibiting the epidermal growth factor receptor .
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3 |
Clé InChI |
MBDDNZICMBMNPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


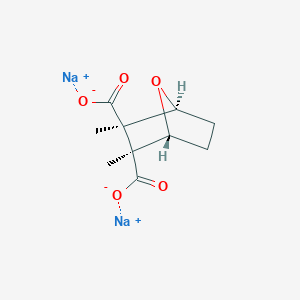
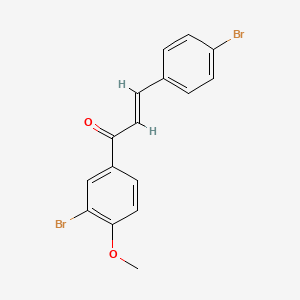

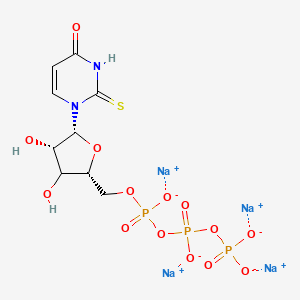
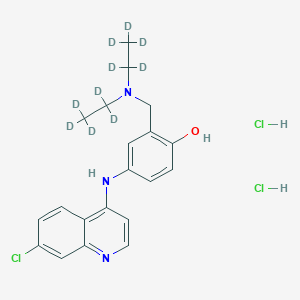

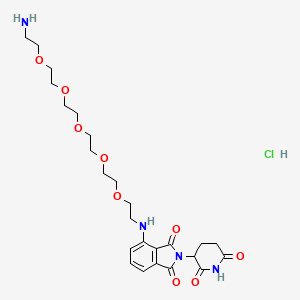
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
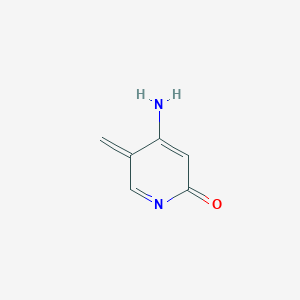
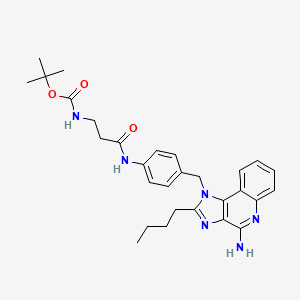


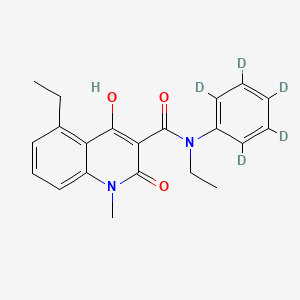
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)
